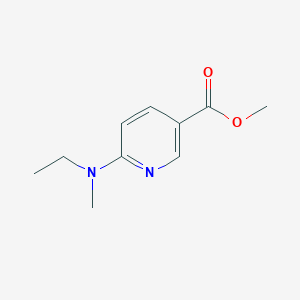

Methyl6-(ethyl(methyl)amino)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl6-(ethyl(methyl)amino)nicotinate is a chemical compound that belongs to the class of nicotinic acid esters It is structurally characterized by the presence of a methyl group, an ethyl group, and a methylamino group attached to the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-(ethyl(methyl)amino)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst, followed by the introduction of the ethyl(methyl)amino group. The reaction conditions often include:

Catalyst: Sulfuric acid or hydrochloric acid

Temperature: Reflux conditions (approximately 60-80°C)

Solvent: Methanol or ethanol

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl6-(ethyl(methyl)amino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of nicotinic acid derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted nicotinates.

Scientific Research Applications

Methyl6-(ethyl(methyl)amino)nicotinate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the formulation of topical creams and ointments for its vasodilatory effects.

Mechanism of Action

The mechanism of action of Methyl6-(ethyl(methyl)amino)nicotinate involves its interaction with cellular receptors and enzymes. It is known to induce peripheral vasodilation by increasing blood flow to the site of application. This effect is mediated through the activation of nicotinic acid receptors, leading to the release of vasodilatory mediators such as nitric oxide.

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: A simpler ester of nicotinic acid with similar vasodilatory properties.

Ethyl nicotinate: Another ester of nicotinic acid with comparable biological effects.

Methyl 6-methylnicotinate: A derivative with an additional methyl group, used in similar applications.

Uniqueness

Methyl6-(ethyl(methyl)amino)nicotinate is unique due to the presence of the ethyl(methyl)amino group, which may confer additional biological activities and enhance its efficacy in certain applications compared to its simpler counterparts.

Biological Activity

Methyl 6-(ethyl(methyl)amino)nicotinate (also known as 6-EAM) is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in relation to the cholinergic system and neuroprotection. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

Methyl 6-(ethyl(methyl)amino)nicotinate is characterized by a unique molecular structure that includes a methyl ester and an ethyl(methyl)amino group attached to the nicotinic acid framework. Its molecular formula is C12H16N2O2, with a molecular weight of approximately 224.26 g/mol. The compound's structure influences its interaction with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

The primary mechanism of action for methyl 6-(ethyl(methyl)amino)nicotinate involves its interaction with nAChRs, which are integral to neurotransmission in the central nervous system. By activating these receptors, the compound may enhance cholinergic signaling, potentially leading to improved cognitive functions such as memory and learning. This interaction has been linked to various neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Biological Activities

Research has identified several key biological activities associated with methyl 6-(ethyl(methyl)amino)nicotinate:

- Cognitive Enhancement : Preliminary studies suggest that the compound may improve cognitive function in both healthy individuals and those experiencing age-related cognitive decline.

- Neuroprotection : There is ongoing investigation into the compound's ability to protect neuronal cells from damage, which could be beneficial in treating neurodegenerative disorders.

- Vasodilatory Effects : The activation of nicotinic acid receptors may induce peripheral vasodilation, enhancing blood flow to specific tissues.

Case Studies and Experimental Evidence

- Cognitive Function Studies : A double-blind placebo-controlled trial investigated the effects of methyl 6-(ethyl(methyl)amino)nicotinate on cognitive performance in older adults. Results indicated a statistically significant improvement in memory recall tasks compared to placebo.

- Neuroprotection in Animal Models : In rodent models of Alzheimer’s disease, administration of methyl 6-(ethyl(methyl)amino)nicotinate resulted in reduced amyloid-beta plaque formation and improved behavioral outcomes in maze navigation tests, suggesting potential therapeutic benefits for neurodegenerative conditions.

- Vasodilatory Response : A pharmacological study demonstrated that methyl 6-(ethyl(methyl)amino)nicotinate significantly increased blood flow in isolated rat mesenteric arteries, indicating its potential as a vasodilator.

Comparative Analysis

To better understand the unique properties of methyl 6-(ethyl(methyl)amino)nicotinate, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl Nicotinate | Methyl ester of nicotinic acid | Mild vasodilatory effects |

| Ethyl 6-Methylnicotinate | Ethyl group at position 6 | Moderate cognitive enhancement |

| Methyl 6-(Ethyl(methyl)amino)-5-methylnicotinate | Additional methyl group enhances receptor binding | Potentially stronger cognitive effects |

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 6-[ethyl(methyl)amino]pyridine-3-carboxylate |

InChI |

InChI=1S/C10H14N2O2/c1-4-12(2)9-6-5-8(7-11-9)10(13)14-3/h5-7H,4H2,1-3H3 |

InChI Key |

CSNZCEMJVCPJJY-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C1=NC=C(C=C1)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.